Cas no 582325-70-0 (3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-)

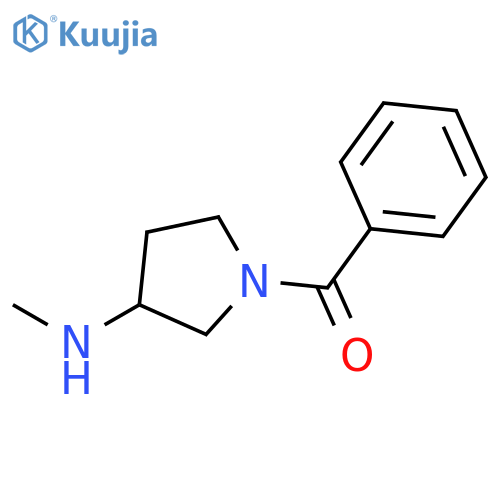

582325-70-0 structure

商品名:3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 化学的及び物理的性質

名前と識別子

-

- 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-

- Methanone, [3-(methylamino)-1-pyrrolidinyl]phenyl-

- 582325-70-0

- AKOS020043950

- EN300-4373307

- 1-benzoyl-N-methylpyrrolidin-3-amine

- SCHEMBL2132888

-

- インチ: InChI=1S/C12H16N2O/c1-13-11-7-8-14(9-11)12(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

- InChIKey: YYVTXODXONTQRA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 204.126263138Da

- どういたいしつりょう: 204.126263138Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4373307-0.05g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 0.05g |

$671.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-5.0g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 5g |

$2318.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-2.5g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 2.5g |

$1568.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-0.1g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 0.1g |

$703.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-0.5g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 0.5g |

$768.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-1.0g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 1g |

$800.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-0.25g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 0.25g |

$735.0 | 2023-05-24 | ||

| Enamine | EN300-4373307-10.0g |

1-benzoyl-N-methylpyrrolidin-3-amine |

582325-70-0 | 10g |

$3438.0 | 2023-05-24 |

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

582325-70-0 (3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量